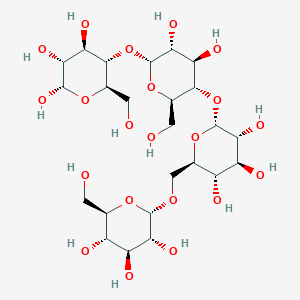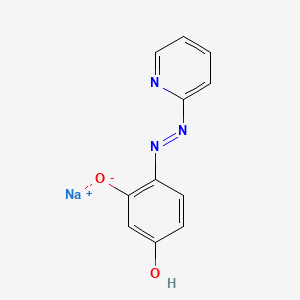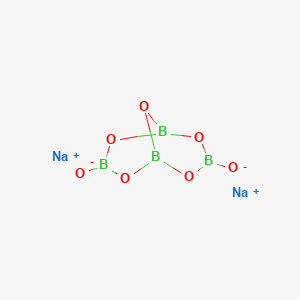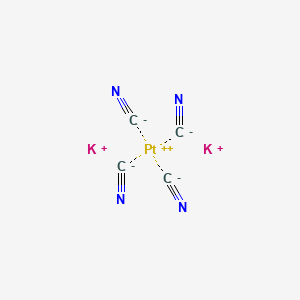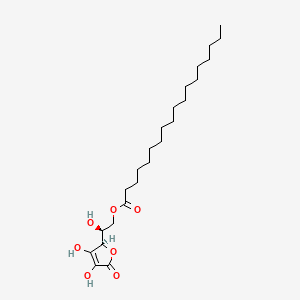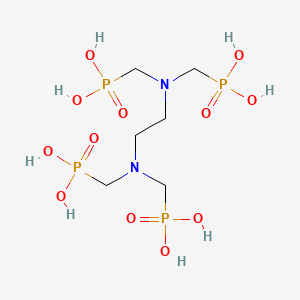
meso-Tetrafenilporfirina-Pd(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-Tetraphenylporphyrin-Pd(II): is a synthetic porphyrin compound where a palladium ion is coordinated to the nitrogen atoms of the porphyrin ring. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The incorporation of palladium into the porphyrin structure enhances its chemical and physical properties, making it useful in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
meso-Tetraphenylporphyrin-Pd(II) has a wide range of scientific research applications:
-
Chemistry:
- Used as a catalyst in organic synthesis, particularly in coupling reactions and hydrogenation processes .
- Employed in the study of electron transfer processes due to its redox properties.
-
Biology:
- Investigated for its potential use in photodynamic therapy for cancer treatment .
- Studied for its interaction with DNA and proteins, providing insights into biological processes.
-
Medicine:
-
Industry:
Mecanismo De Acción
Target of Action
It’s known that porphyrin compounds are often involved in important life processes, including plant and bacterial photosynthesis, respiration, enzymatic catalysis, sulfite and nitro reduction .
Mode of Action
It’s known that porphyrin compounds can exhibit catalytic activity in chemical, photochemical, and electrochemical processes .
Biochemical Pathways
Porphyrin compounds are known to be involved in a variety of biochemical processes, including photosynthesis and respiration .
Pharmacokinetics
The compound is soluble in dichloromethane, chloroform, pyridine, and benzonitrile , which suggests it may have good bioavailability.
Result of Action
It’s known that porphyrin compounds can exhibit photophysical properties, high stability, and biological activity, which opens possibilities for creating new functional materials .
Action Environment
The action of meso-Tetraphenylporphyrin-Pd(II) can be influenced by environmental factors. For instance, it’s known that porphyrin compounds can exhibit remarkable photostability . Furthermore, safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetraphenylporphyrin-Pd(II) typically involves the condensation of pyrrole with benzaldehyde to form meso-Tetraphenylporphyrin, followed by the insertion of palladium. The reaction is usually carried out under anaerobic conditions to prevent oxidation .
-
Condensation Reaction:
Reactants: Pyrrole and benzaldehyde
Conditions: Acidic medium, typically using trifluoroacetic acid or acetic acid as a catalyst
Temperature: 145-155°C
Duration: Several days
-
Palladium Insertion:
Reactants: meso-Tetraphenylporphyrin and palladium chloride
Conditions: Reflux in a suitable solvent such as dichloromethane or chloroform
Temperature: Room temperature to reflux
Duration: Several hours
Industrial Production Methods: Industrial production of meso-Tetraphenylporphyrin-Pd(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: meso-Tetraphenylporphyrin-Pd(II) undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxygen or hydrogen peroxide
Conditions: Ambient temperature and pressure
Products: Oxidized porphyrin derivatives
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Room temperature
Products: Reduced porphyrin derivatives
-
Substitution:
Reagents: Halogens or other electrophiles
Conditions: Room temperature to reflux
Products: Substituted porphyrin derivatives
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Halogens, alkyl halides
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted porphyrin derivatives, which can be further utilized in different applications .
Comparación Con Compuestos Similares
meso-Tetraphenylporphyrin-Pd(II) can be compared with other metalloporphyrins, such as:
-
meso-Tetraphenylporphyrin-Zn(II):
- Similar structure but with zinc as the central metal.
- Used in similar applications but with different reactivity and stability .
-
meso-Tetraphenylporphyrin-Cu(II):
- Copper as the central metal.
- Exhibits different redox properties and catalytic activity compared to palladium .
-
meso-Tetraphenylporphyrin-Fe(III):
- Iron as the central metal.
- Commonly used in biological studies due to its similarity to heme .
Uniqueness: meso-Tetraphenylporphyrin-Pd(II) is unique due to its specific catalytic properties and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
Propiedades
Número CAS |
14187-13-4 |
|---|---|
Fórmula molecular |
C44H28N4Pd |
Peso molecular |
719.153 |
Sinónimos |
5,10,15,20-Tetraphenyl-21H,23H-porphine palladium(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


